5-(5-Chloro-2-methoxyphenyl)-5-oxovaleric acid

描述

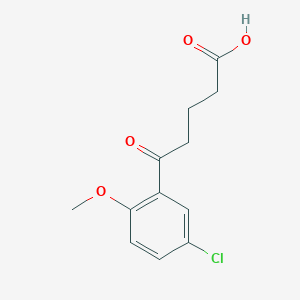

5-(5-Chloro-2-methoxyphenyl)-5-oxovaleric acid is an organic compound characterized by the presence of a chloro-substituted methoxyphenyl group attached to a valeric acid backbone

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloro-2-methoxyphenyl)-5-oxovaleric acid typically involves the following steps:

Starting Material: The synthesis begins with 5-chloro-2-methoxybenzaldehyde.

Formation of Intermediate: The aldehyde group is converted to a corresponding alcohol through reduction, followed by oxidation to form the carboxylic acid.

Chain Extension: The carboxylic acid is then subjected to a chain extension reaction using appropriate reagents to introduce the valeric acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

化学反应分析

Types of Reactions

5-(5-Chloro-2-methoxyphenyl)-5-oxovaleric acid undergoes several types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Formation of 5-(5-hydroxy-2-methoxyphenyl)-5-oxovaleric acid.

Reduction: Formation of 5-(5-chloro-2-methoxyphenyl)-5-hydroxyvaleric acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Biological Activities

Preliminary studies suggest that 5-(5-Chloro-2-methoxyphenyl)-5-oxovaleric acid exhibits anti-inflammatory properties, indicating its potential as a therapeutic agent for conditions characterized by inflammation. However, comprehensive pharmacological studies are necessary to elucidate its mechanisms of action and therapeutic efficacy.

Potential Applications in Medicine

- Anti-inflammatory Agent : Initial research indicates that this compound may help reduce inflammation markers, making it a candidate for treating inflammatory diseases.

- Pharmaceutical Development : Its unique combination of functional groups allows for the exploration of new drug formulations aimed at various therapeutic targets.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Techniques such as chromatography are often employed for purification, ensuring the desired yield and purity levels. The reactivity of this compound is attributed to its functional groups, allowing it to participate in various chemical reactions significant in synthetic organic chemistry.

Key Areas of Interest for Future Research

- Mechanism of Action : Detailed studies are needed to uncover how this compound interacts at the molecular level within biological systems.

- Therapeutic Efficacy : Clinical trials could validate its effectiveness in treating specific conditions, particularly those involving inflammation.

- Safety Profile : Investigating potential toxicity and side effects will be essential for any future pharmaceutical applications.

作用机制

The mechanism of action of 5-(5-Chloro-2-methoxyphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in modulating the compound’s binding affinity and activity. The valeric acid moiety may also contribute to the compound’s overall pharmacokinetic properties.

相似化合物的比较

Similar Compounds

- 5-Chloro-2-methoxyphenylacetic acid

- 5-Chloro-2-methoxybenzoic acid

- 5-Chloro-2-methoxyphenylboronic acid

Uniqueness

5-(5-Chloro-2-methoxyphenyl)-5-oxovaleric acid is unique due to the presence of both a chloro and methoxy group on the phenyl ring, combined with a valeric acid backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

5-(5-Chloro-2-methoxyphenyl)-5-oxovaleric acid, with the molecular formula C₁₂H₁₃ClO₄ and CAS number 162930-56-5, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

The compound features a chloro-substituted aromatic ring along with a keto acid functional group, which contribute to its reactivity and biological properties. The structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃ClO₄ |

| CAS Number | 162930-56-5 |

| Functional Groups | Chloro, Methoxy, Keto Acid |

Biological Activity

Current research indicates that this compound exhibits various biological activities, although specific mechanisms of action remain largely unexplored. Notably, its potential pharmacological effects include:

- Anti-inflammatory Activity : Preliminary studies suggest that compounds with similar structures may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. The compound's structural attributes may allow it to participate in similar inhibitory mechanisms.

- Analgesic Effects : Given the anti-inflammatory properties, there is potential for analgesic effects, particularly in models of pain induced by inflammation.

- Antioxidant Properties : The presence of a keto group may confer antioxidant capabilities, which could protect cells from oxidative stress.

Case Studies and Research Findings

- In Vivo Studies : A study highlighted the analgesic and anti-inflammatory effects of related compounds in animal models, demonstrating significant reductions in pain responses and inflammatory markers when treated with similar keto acids .

- Molecular Docking Studies : Research involving molecular docking has indicated that compounds structurally related to this compound can effectively bind to COX enzymes, suggesting a plausible mechanism for their anti-inflammatory activity .

-

Comparative Analysis : A comparative analysis of similar compounds revealed that structural modifications significantly affect biological activity. For example:

Compound Name Molecular Formula Key Features 5-(5-Chloro-2-thienyl)-5-oxovaleric acid C₉H₉ClO₃S Contains a thienyl group instead of phenyl (5-Chloro-2-methoxyphenyl)acetic acid C₉H₉ClO₃ Lacks the oxo group; simpler structure 4-(Chlorophenyl)butanoic acid C₁₁H₁₃ClO₂ Different carbon chain length

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methodologies include:

- Formation of the Aromatic Ring : Utilizing chlorination and methoxylation techniques to introduce the chloro and methoxy groups onto the phenyl ring.

- Keto Acid Formation : Employing acylation reactions to introduce the keto group at the appropriate position on the carbon chain.

- Purification Techniques : Chromatography is often employed to achieve desired purity levels for biological testing.

Future Directions

Further pharmacological studies are essential to fully elucidate the mechanisms of action and therapeutic potential of this compound. Key areas for future research include:

- Detailed Mechanistic Studies : Understanding how this compound interacts at a molecular level with biological targets.

- Clinical Trials : Conducting trials to assess safety and efficacy in humans.

- Exploration of Derivatives : Investigating derivatives with modified functional groups to enhance bioactivity and reduce toxicity.

属性

IUPAC Name |

5-(5-chloro-2-methoxyphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO4/c1-17-11-6-5-8(13)7-9(11)10(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWKMHFRUKBXQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435391 | |

| Record name | 5-(5-CHLORO-2-METHOXYPHENYL)-5-OXOVALERIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162930-56-5 | |

| Record name | 5-(5-CHLORO-2-METHOXYPHENYL)-5-OXOVALERIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。